molecular formula C12H20N4O B1464845 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one CAS No. 1281961-45-2

1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one

Cat. No. B1464845
CAS RN: 1281961-45-2
M. Wt: 236.31 g/mol
InChI Key: UEZIQOPHFXGWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one, also known as AMPP, is an organic compound that belongs to the class of piperidine derivatives. It is an important research tool for scientists and chemists due to its diverse range of applications. It has been used in various scientific research fields, ranging from drug synthesis to biochemistry and physiology. In

Mechanism of Action

The mechanism of action of 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one is not fully understood, but it is believed to act as an agonist of the GABA receptor. It binds to the GABA receptor, which is a type of neurotransmitter receptor that is involved in the regulation of neuronal excitability. When this compound binds to the GABA receptor, it activates the receptor, which leads to a decrease in neuronal excitability. This decrease in neuronal excitability can lead to a variety of effects, including relaxation, sedation, and anxiolysis.
Biochemical and Physiological Effects
When this compound binds to the GABA receptor, it can lead to a variety of biochemical and physiological effects. These effects include relaxation, sedation, anxiolysis, and decreased neuronal excitability. In addition, this compound can also lead to increased levels of dopamine, which is a neurotransmitter involved in reward pathways. This can lead to feelings of pleasure and euphoria.

Advantages and Limitations for Lab Experiments

The use of 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one in laboratory experiments has several advantages. First, this compound is relatively inexpensive and easy to obtain. Second, it is stable in a variety of solvents, making it suitable for a variety of laboratory experiments. Third, it is relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, it is difficult to control the concentration of this compound in laboratory experiments, as it is rapidly metabolized in the body. In addition, this compound can interact with other drugs and compounds, which can lead to unpredictable results.

Future Directions

The use of 1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one in scientific research is still in its early stages, and there is much potential for further research. One potential future direction is to explore the effects of this compound on other neurotransmitter systems, such as the serotonin and dopamine systems. In addition, further research could be conducted on the effects of this compound on various physiological processes, such as pain and inflammation. Finally, further research could be conducted on the effects of this compound on the cardiovascular system, as it is known to have some effects on this system.

Scientific Research Applications

1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one has been used in a variety of scientific research applications, ranging from drug synthesis to biochemistry and physiology. In drug synthesis, this compound is used as a building block for the synthesis of piperidine-based drugs such as opioids and antipsychotics. In biochemistry and physiology, this compound has been used to study the effects of drugs on the nervous system, as it is an agonist of the GABA receptor. It has also been used in research on the effects of drugs on the cardiovascular system.

properties

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]-2-pyrazol-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-10(16-7-3-5-14-16)12(17)15-6-2-4-11(8-13)9-15/h3,5,7,10-11H,2,4,6,8-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZIQOPHFXGWEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)CN)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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